1-Diazonio-4,6-disulfonaphthalen-2-olate
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Overview
Description
1-Diazonio-4,6-disulfonaphthalen-2-olate is a diazonium salt derived from naphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diazonio-4,6-disulfonaphthalen-2-olate is typically synthesized through the diazotization of naphthalene-2-sulfonic acid. The process involves the reaction of naphthalene-2-sulfonic acid with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the diazonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Diazonio-4,6-disulfonaphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amino group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Nucleophiles like water, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acids and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substitution reactions yield various substituted naphthalene derivatives.
Scientific Research Applications
1-Diazonio-4,6-disulfonaphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic compounds.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Diazonio-4,6-disulfonaphthalen-2-olate involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, such as proteins and nucleic acids, resulting in various biological effects .
Comparison with Similar Compounds
- 1-Diazonio-4-sulfonaphthalen-2-olate
- 1-Diazonio-5-sulfonaphthalen-2-olate
- 1-Diazonio-6-sulfonaphthalen-2-olate
Comparison: 1-Diazonio-4,6-disulfonaphthalen-2-olate is unique due to the presence of two sulfonic acid groups, which enhance its solubility and reactivity compared to similar compounds with only one sulfonic acid group. This increased reactivity makes it more versatile in various chemical reactions and applications .
Properties
CAS No. |
33670-72-3 |
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Molecular Formula |
C10H6N2O7S2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-diazonio-4,6-disulfonaphthalen-2-olate |
InChI |
InChI=1S/C10H6N2O7S2/c11-12-10-6-2-1-5(20(14,15)16)3-7(6)9(4-8(10)13)21(17,18)19/h1-4H,(H2-,13,14,15,16,17,18,19) |
InChI Key |
HAQXHQHMHZQPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[O-])[N+]#N |
Origin of Product |
United States |
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